4,4'-Dipyridyl sulfide

Übersicht

Beschreibung

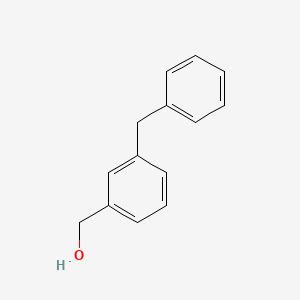

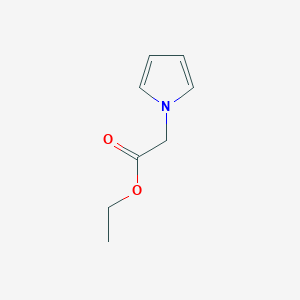

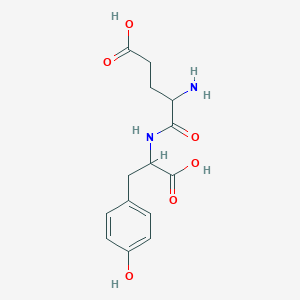

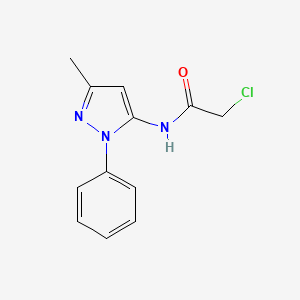

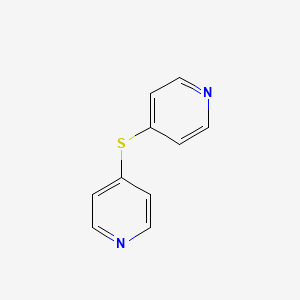

4,4’-Dipyridyl sulfide is an organic sulfur compound with the chemical formula C10H8N2S . It is a pyridine derivative in which pyridyl groups can rotate along the carbon-carbon structure . It exists as a solid, typically in the form of white crystals or powder .

Synthesis Analysis

The synthesis of 4,4’-Dipyridyl sulfide has been discussed in several studies . It has been used as a catalyst for photoelectrochemical reduction and as a molecular intercalant for the exfoliation of metal-organic frameworks .Molecular Structure Analysis

The molecular structure of 4,4’-Dipyridyl sulfide is characterized by a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms . The molecular weight is 188.25 g/mol .Chemical Reactions Analysis

4,4’-Dipyridyl sulfide has been identified as a “switchable electrophile” for covalent inhibition . It has also been used as a 1mM solution in ethanol for the spectrophotometric estimation of thiols .Physical And Chemical Properties Analysis

4,4’-Dipyridyl sulfide is a solid, typically in the form of white crystals or powder . It has a melting point of approximately 175-177°C and a boiling point of 335-340°C . It is almost insoluble in water at room temperature, but soluble in many organic solvents such as ether and alcohol .Wissenschaftliche Forschungsanwendungen

- Scientific Field: Biochemistry

- Application Summary: 4,4’-Dipyridyl sulfide analogs have been discovered as “switchable electrophiles” for covalent inhibition . They are used in the development of inhibitors and probes .

- Method of Application: A focused library of heterocycles, which can enhance reactivity when protonated (called “switchable electrophiles”), is screened for inhibition of the proposed drug target dimethylarginine dimethylaminohydrolase (DDAH) .

- Results: Mechanistic studies of DDAH inactivation by 4,4’-dipyridyl sulfide reveal selective covalent S-pyridinylation of the active-site Cys through catalysis by a neighboring Asp residue . Inactivation proceeds with release of 4-thiopyridone .

- Scientific Field: Inorganic Chemistry

- Application Summary: 4,4’-Dipyridyl sulfide is used in the formation of a silver (I) network with face-to-face (π–π) interactions to generate an unusual dumbbell-cage motif .

- Method of Application: The BF4− counteranion within each cage has been reversibly exchanged with similar anions in size .

- Results: The structure of the obtained complex has been studied by single-crystal X-ray diffraction analysis .

Covalent Inhibition

Anion Exchangeability

- Scientific Field: Medicinal Chemistry

- Application Summary: 4,4’-Dipyridyl sulfide analogs have been identified as electrophilic fragments for inhibitor development . They are used in the development of inhibitors and probes .

- Method of Application: A focused library of heterocycles, which can enhance reactivity when protonated (called “switchable electrophiles”), is screened for inhibition of the proposed drug target dimethylarginine dimethylaminohydrolase (DDAH) .

- Results: Identification of 4,4’-dipyridyl sulfide analogs as inactivators offers an easily tunable covalent fragment with multiple derivatization sites on both the leaving and staying groups .

- Scientific Field: Coordination Chemistry

- Application Summary: 4,4’-Dipyridyl sulfide is used in the synthesis of coordination polymers .

- Method of Application: A new coordination polymer { [Cu (dps) 2 (DMSO) 2 ] (ClO 4 )2} n has been synthesized based on 4,4’-dipyridyl sulfide .

- Results: The structure of the obtained complex has been studied by single-crystal X-ray diffraction analysis .

Electrophilic Fragments for Inhibitor Development

Formation of Coordination Polymers

- Scientific Field: Medicinal Chemistry

- Application Summary: 4,4’-Dipyridyl sulfide analogs have been identified as electrophilic fragments for inhibitor development . They are used in the development of inhibitors and probes .

- Method of Application: A focused library of heterocycles, which can enhance reactivity when protonated (called “switchable electrophiles”), is screened for inhibition of the proposed drug target dimethylarginine dimethylaminohydrolase (DDAH) .

- Results: Identification of 4,4’-dipyridyl sulfide analogs as inactivators offers an easily tunable covalent fragment with multiple derivatization sites on both the leaving and staying groups .

- Scientific Field: Materials Science

- Application Summary: 4,4’-Dipyridyl sulfide is used in the fabrication of mesoporous carbon, which is crucial for the commercialization of advanced energy systems .

- Method of Application: A mesoporous carbon was fabricated through a simple pyrolysis procedure by using 4,4’-dipyridyl sulfide, FeCl3, and SBA-15 as the precursors and templates, respectively .

- Results: The resulting mesoporous carbon has been found to be an efficient catalyst for oxygen reduction .

Electrophilic Fragments for Inhibitor Development

Formation of Mesoporous Carbon

Safety And Hazards

Zukünftige Richtungen

The future directions of 4,4’-Dipyridyl sulfide research could involve its use in the scalable production of atomically thin sheets, including graphene, black phosphorus, hexagonal boron nitride, and transition metal dichalcogenides . It could also be used to develop novel covalent fragments for inhibitor and probe development .

Eigenschaften

IUPAC Name |

4-pyridin-4-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJOFCCBFCHEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dipyridyl sulfide | |

CAS RN |

37968-97-1 | |

| Record name | 4,4'-Dipyridyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.